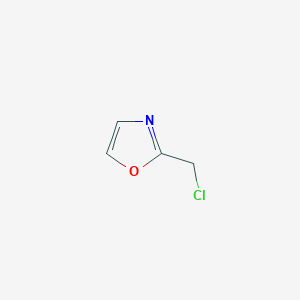
2-(Chloromethyl)oxazole
Übersicht
Beschreibung
2-(Chloromethyl)oxazole is a chemical compound with the molecular formula C4H4ClNO . It is a significant heterocyclic nucleus, which has received attention from researchers globally .
Synthesis Analysis
The synthesis of oxazoles, including 2-(Chloromethyl)oxazole, has been a topic of interest in organic chemistry. The Van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A novel route towards 2-oxazolines involves the condensation of 2-amino alcohol and aldehydes .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)oxazole consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . A straightforward route allows the synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate .Physical And Chemical Properties Analysis
2-(Chloromethyl)oxazole has a molecular weight of 117.53 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
2-(Chloromethyl)oxazole serves as a crucial intermediate in the synthesis of various biologically active compounds. Its reactivity allows for the formation of oxazole rings, which are present in many pharmaceutical drugs. For instance, oxazole derivatives exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Development of Magnetic Nanocatalysts
The compound is used in the development of magnetic nanocatalysts for the synthesis of oxazole derivatives. These catalysts offer advantages such as high stability, easy surface modification, and simple separation from reaction mixtures using an external magnet, making them eco-friendly and efficient for organic synthesis .
Drug Discovery
In drug discovery, 2-(Chloromethyl)oxazole is a valuable building block for the construction of drug-like molecules. The oxazole ring is a common motif in drugs due to its ability to bind to specific biological targets, thereby exerting therapeutic effects. Drugs such as oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) contain oxazole rings derived from such intermediates .
Catalysis of Cyclization Reactions
This compound is instrumental in catalyzing cyclization reactions to produce benzoxazole products. These reactions often yield high product outputs and are significant in the synthesis of heterocyclic compounds, which have wide-ranging applications in medicinal chemistry .
Preparation of Oxazole Derivatives
2-(Chloromethyl)oxazole is used in the preparation of oxazole derivatives through condensation reactions. These derivatives are then utilized in various chemical processes and can lead to the development of new materials with potential industrial applications .
Research on Chemical Intermediates
As a chemical intermediate, 2-(Chloromethyl)oxazole is extensively researched for its potential applications in the synthesis of complex molecules. Its role in the formation of heterocyclic compounds is of great interest due to their biological and medicinal significance .
Wirkmechanismus
Target of Action
Oxazole derivatives have been known to interact with a wide variety of biological targets, contributing to their diverse range of pharmacological properties .
Mode of Action
Oxazole derivatives, in general, are known to interact as a pharmacophore by serving as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to various changes in the target, influencing its function and resulting in the compound’s biological activity.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with oxazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Oxazole-based molecules are becoming a significant heterocyclic nucleus, which has received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The recent advances of the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis aim to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOPGVBLRHCPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620784 | |
| Record name | 2-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)oxazole | |
CAS RN |
185246-17-7 | |
| Record name | 2-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)




